Methyl 4-({[(4-ethylphenyl)carbonyl]carbamothioyl}amino)benzoate
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Overview
Description
Methyl 4-({[(4-ethylphenyl)carbonyl]carbamothioyl}amino)benzoate is an organic compound with a complex structure that includes aromatic rings, ester, and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[(4-ethylphenyl)carbonyl]carbamothioyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methyl 4-aminobenzoate in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(4-ethylphenyl)carbonyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under specific conditions.
Reduction: The ester and amide functionalities can be reduced to their corresponding alcohols and amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols and amines.
Scientific Research Applications
Methyl 4-({[(4-ethylphenyl)carbonyl]carbamothioyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-({[(4-ethylphenyl)carbonyl]carbamothioyl}amino)benzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(Phenoxycarbonyl)amino]benzoate
- Methyl 4-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]benzoate
Uniqueness
Methyl 4-({[(4-ethylphenyl)carbonyl]carbamothioyl}amino)benzoate is unique due to its specific structural features, such as the presence of both ester and amide functionalities, which contribute to its diverse reactivity and potential applications. Its combination of aromatic rings and functional groups makes it a versatile compound for various scientific and industrial purposes.
Properties
IUPAC Name |
methyl 4-[(4-ethylbenzoyl)carbamothioylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-3-12-4-6-13(7-5-12)16(21)20-18(24)19-15-10-8-14(9-11-15)17(22)23-2/h4-11H,3H2,1-2H3,(H2,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVSFSXUAPSQDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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